molecular formula C17H22N2 B1518538 Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine CAS No. 1154165-82-8

Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

Cat. No. B1518538
CAS RN: 1154165-82-8
M. Wt: 254.37 g/mol
InChI Key: XCLOFVSSVHNWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine, or EPPM, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. EPPM is an amine, and its structure consists of an ethyl group linked to a phenyl ring, which is in turn linked to a pyridine ring. EPPM is a relatively new molecule, and its properties and potential applications are still being explored.

Scientific Research Applications

Drug Synthesis and Development

This compound serves as a crucial synthon in the synthesis of drugs due to its imidazole moiety, which is a five-membered heterocyclic ring with significant pharmacological importance . Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The presence of the pyridinyl group may further enhance these properties, making it a valuable compound in medicinal chemistry for developing new therapeutic agents.

Antioxidant Potential

Compounds containing the imidazole ring have shown good scavenging potential in antioxidant assays . Ethyl({4-(propan-2-yl)phenylmethyl})amine could be investigated for its antioxidant capabilities, potentially contributing to the treatment of oxidative stress-related diseases.

Anti-Inflammatory Applications

Imidazole derivatives are reported to exhibit anti-inflammatory effects . The compound could be explored for its efficacy in reducing inflammation, which is a common pathological feature in many chronic diseases, including arthritis and cardiovascular diseases.

Anticancer Research

The structural features of this compound suggest potential applications in anticancer research. Imidazole-containing compounds like imatinib have been used to treat leukemia by inhibiting tyrosine kinases . Research into the anticancer properties of Ethyl({4-(propan-2-yl)phenylmethyl})amine could lead to the development of novel cancer therapies.

Neurological Disorders

Amines are fundamental in the synthesis of neurotransmitters and neuromodulators. The compound’s amine group could be pivotal in synthesizing molecules that mimic or modulate neurotransmitter activity, offering potential applications in treating neurological disorders .

Hepatic Fibrosis Treatment

Compounds with pyridine moieties have been shown to inhibit collagen synthesis in hepatic fibrosis models . Ethyl({4-(propan-2-yl)phenylmethyl})amine could be studied for its effectiveness in treating hepatic fibrosis by targeting hepatic stellate cells responsible for collagen deposition.

Antimicrobial Agents

The imidazole core is known to possess antimicrobial properties. This compound could be utilized to develop new antimicrobial agents that might be effective against drug-resistant strains of bacteria and other pathogens .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLOFVSSVHNWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 2
Reactant of Route 2
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 3
Reactant of Route 3
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 4
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 5
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 6
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.